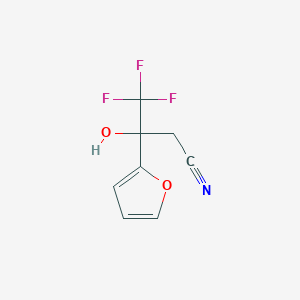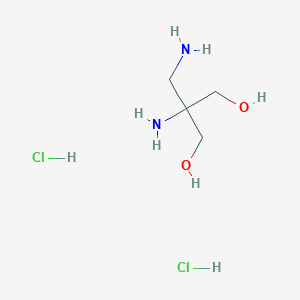
4-氨基吡啶-N-(2,2,2-三氟乙基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-trifluoroethyl)pyridin-4-amine: is a chemical compound with the molecular formula C(_7)H(_7)F(_3)N(_2). It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of a pyridine ring, which imparts unique chemical properties.
科学研究应用
Chemistry:
Building Block: N-(2,2,2-trifluoroethyl)pyridin-4-amine is used as a building block in the synthesis of more complex molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Biochemical Probes: The compound is used in the development of biochemical probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: N-(2,2,2-trifluoroethyl)pyridin-4-amine is investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.
作用机制
Target of Action
The primary targets of N-(2,2,2-trifluoroethyl)pyridin-4-amine Similar compounds have been known to target mitochondrial respiration .
Mode of Action
The specific mode of action of N-(2,2,2-trifluoroethyl)pyridin-4-amine It’s worth noting that compounds with similar structures have been found to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport .
Biochemical Pathways
The biochemical pathways affected by N-(2,2,2-trifluoroethyl)pyridin-4-amine Based on the mode of action, it can be inferred that it may affect the electron transport chain in the mitochondria .
Result of Action
The molecular and cellular effects of N-(2,2,2-trifluoroethyl)pyridin-4-amine Based on its potential mode of action, it could potentially disrupt mitochondrial function, leading to a decrease in atp production .
生化分析
Biochemical Properties
It is known that pyrimidin-4-amine derivatives, which contain a similar pyridin-4-amine moiety, can act as mitochondrial respiration inhibitors by interrupting the mitochondrial electron transport via inhibition of NADH: ubiquinone oxidoreductase (complex I) .
Molecular Mechanism
Compounds with a similar pyridin-4-amine moiety have been found to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport chain .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine typically begins with pyridin-4-amine and 2,2,2-trifluoroethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of N-(2,2,2-trifluoroethyl)pyridin-4-amine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production methods for N-(2,2,2-trifluoroethyl)pyridin-4-amine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: N-(2,2,2-trifluoroethyl)pyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-(2,2,2-trifluoroethyl)pyridin-4-amine N-oxide.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted pyridin-4-amines with different functional groups replacing the trifluoroethyl group.
相似化合物的比较
N-(2,2,2-trifluoroethyl)aniline: Similar structure but with an aniline ring instead of a pyridine ring.
N-(2,2,2-trifluoroethyl)benzylamine: Contains a benzylamine moiety instead of a pyridine ring.
N-(2,2,2-trifluoroethyl)pyridin-2-amine: Similar structure but with the trifluoroethyl group attached to the 2-position of the pyridine ring.
Uniqueness: N-(2,2,2-trifluoroethyl)pyridin-4-amine is unique due to the specific positioning of the trifluoroethyl group on the 4-position of the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKVLFRRTNWHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)
![N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide](/img/structure/B2504837.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2504842.png)
![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2504845.png)


![4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2504848.png)
![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)
![N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2504854.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)
